1-Bromo-3-iodopropane

Electrochemistry Cyclic Voltammetry Carbon-Halogen Bond Cleavage

1-Bromo-3-iodopropane (CAS 22306-36-1) is a dihalogenated C3 alkane characterized by the presence of both bromine and iodine substituents at the terminal positions of a propane backbone. With a molecular weight of approximately 248.89 g/mol, it exists as a colorless to light yellow liquid at ambient conditions.

Molecular Formula C3H6BrI
Molecular Weight 248.89 g/mol
CAS No. 22306-36-1
Cat. No. B1590499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-iodopropane
CAS22306-36-1
Molecular FormulaC3H6BrI
Molecular Weight248.89 g/mol
Structural Identifiers
SMILESC(CBr)CI
InChIInChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2
InChIKeyITCHTIHSVATQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-iodopropane (CAS 22306-36-1) Procurement Guide: Why This Dihalogenated Alkane Is Not Interchangeable with Common Analogs


1-Bromo-3-iodopropane (CAS 22306-36-1) is a dihalogenated C3 alkane characterized by the presence of both bromine and iodine substituents at the terminal positions of a propane backbone [1]. With a molecular weight of approximately 248.89 g/mol, it exists as a colorless to light yellow liquid at ambient conditions [2]. As a bifunctional alkylating agent, it offers two chemically distinct leaving groups with differential reactivity profiles, enabling sequential functionalization strategies that are not achievable with symmetrical dihalides such as 1,3-dibromopropane or 1,3-diiodopropane [3].

Why 1-Bromo-3-iodopropane Cannot Be Replaced by 1,3-Dibromopropane or 1-Bromo-3-chloropropane in Stepwise Synthesis


Generic substitution of 1-bromo-3-iodopropane with other 1,3-dihalopropanes (e.g., 1,3-dibromopropane, 1-bromo-3-chloropropane, or 1,3-diiodopropane) fails due to fundamental differences in carbon-halogen bond reduction potentials, nucleofugality in SN2 reactions, and chemoselectivity in sequential transformations [1]. The two halogens in 1-bromo-3-iodopropane exhibit an approximately 0.34 V difference in peak reduction potential at glassy carbon electrodes, a disparity that enables selective, site-specific reactivity that symmetrical dihalides cannot provide [2]. In cross-coupling chemistry, aryl iodides undergo oxidative addition to Pd(0) approximately 100- to 1000-fold faster than aryl bromides, a kinetic differential that directly translates to predictable stepwise functionalization of the iodo terminus while preserving the bromo terminus for subsequent elaboration [3]. Without this built-in orthogonality, symmetrical dihalides yield statistical mixtures of mono- and bis-functionalized products, increasing purification burden and reducing overall yield.

Quantitative Differentiation Evidence for 1-Bromo-3-iodopropane vs. Closest Analogs


Electrochemical Reduction Potential: 1-Bromo-3-iodopropane vs. 1,3-Dibromopropane and 1,3-Diiodopropane

Cyclic voltammetry at glassy carbon electrodes in DMF containing tetra-n-butylammonium perchlorate reveals that 1-bromo-3-iodopropane exhibits a single irreversible reduction wave corresponding to two-electron cleavage of the carbon-iodine bond [1]. The peak potential (Ep) for 1-bromo-3-iodopropane is -1.75 V vs. SCE, which lies between the Ep values for 1,3-diiodopropane (-1.51 V) and 1,3-dibromopropane (-2.09 V) [2]. The 0.34 V separation between the C-I and C-Br bond reduction events in the mixed dihalide establishes a clear thermodynamic window for selective electrochemical manipulation unavailable in symmetrical analogs.

Electrochemistry Cyclic Voltammetry Carbon-Halogen Bond Cleavage

Photodissociation Branching Ratio: C-Br vs. C-I Bond Fission Selectivity at 222 nm

Crossed laser-molecular beam photodissociation experiments at 222 nm reveal that direct excitation of the n(Br) → σ*(C-Br) transition in 1-bromo-3-iodopropane results in predominant C-Br bond fission over C-I bond fission [1]. The measured branching ratio for C-Br vs. C-I bond cleavage is 4:1, corresponding to approximately 80% C-Br fission and 20% C-I fission [2]. The anisotropy parameter for C-Br fission is β = 1.6 ± 0.4, consistent with a prompt, direct dissociation process from the initially excited state, while the C-I channel exhibits β = 0 ± 0.2, indicative of intramolecular energy transfer to the intersecting diabatic surface before C-I bond rupture [3].

Photochemistry Laser Spectroscopy Bond Fission

Controlled-Potential Electrolysis Product Distribution: Cyclopropane Formation vs. Competing Pathways

Controlled-potential electrolysis of 1-bromo-3-iodopropane at reticulated vitreous carbon cathodes in DMF yields cyclopropane as the predominant product (>90% selectivity), with only small amounts of propylene and traces of propane detected [1]. The reaction proceeds via a 3-haloprop-1-yl carbanion intermediate that undergoes rapid intramolecular cyclization with a rate constant sufficient to outcompete protonation or elimination pathways [2]. In contrast, symmetrical 1,3-diiodopropane and 1,3-dibromopropane produce analogous cyclopropane yields but without the option for subsequent functionalization at a preserved halogen site post-cyclization [3].

Electrosynthesis Cyclopropanation Cathodic Reduction

Cross-Coupling Orthogonality: Pd-Catalyzed Alkynylation Selectivity Between Bromo and Iodo Termini

In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition to Pd(0) complexes with rate constants approximately 100- to 1000-fold greater than those for corresponding aryl bromides under identical conditions [1]. This kinetic differential translates directly to alkyl halide reactivity, where the iodo terminus of 1-bromo-3-iodopropane undergoes Sonogashira alkynylation with terminal alkynes under mild conditions (room temperature, CuI co-catalyst), leaving the bromo terminus intact for subsequent Suzuki, Heck, or Buchwald-Hartwig coupling [2]. Symmetrical 1,3-dibromopropane lacks this orthogonality, yielding statistical mixtures of mono- and bis-alkynylated products unless stoichiometric control is rigorously maintained, which often results in incomplete conversion or over-functionalization [3].

Palladium Catalysis Sonogashira Coupling Chemoselectivity

Stability and Storage Requirements: Stabilizer Necessity vs. Symmetrical Dihalides

Commercial 1-bromo-3-iodopropane is routinely supplied as a 98% purity material stabilized with copper chips to prevent decomposition via radical pathways and iodine liberation during storage . The compound requires refrigerated storage at 2-8°C with protection from light and desiccated conditions to maintain purity over extended periods . In contrast, 1,3-dibromopropane is significantly more thermally stable and can be stored at room temperature without stabilizer additives [1]. This differential stability profile imposes distinct handling, procurement planning, and inventory management requirements that directly impact total cost of ownership and experimental reproducibility.

Chemical Stability Storage Conditions Quality Control

Physical Property Differentiation: Density and Refractive Index vs. 1,3-Dibromopropane

1-Bromo-3-iodopropane exhibits a measured density of approximately 2.192 g/mL at 20°C and a refractive index (n20/D) of approximately 1.561, based on commercial product specifications for ≥99% purity material [1]. In comparison, 1,3-dibromopropane has a density of 1.977 g/mL and a refractive index of 1.522-1.524 at 20°C [2]. The ~0.215 g/mL density differential and ~0.037-0.039 refractive index difference provide unambiguous physical property signatures for identity verification and purity assessment upon receipt [3].

Physical Properties Quality Assurance Identity Verification

Optimal Research and Industrial Use Cases for 1-Bromo-3-iodopropane (CAS 22306-36-1)


Sequential Cross-Coupling for Asymmetric C3 Linker Installation in Medicinal Chemistry

1-Bromo-3-iodopropane enables two-step, orthogonal cross-coupling sequences without intermediate protection. The iodo terminus undergoes selective Sonogashira alkynylation at room temperature with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI [1]. Following completion of the first coupling, the intact bromo terminus can be engaged in a subsequent Suzuki-Miyaura coupling with an arylboronic acid under distinct conditions (e.g., Pd(dppf)Cl₂, aqueous base, elevated temperature) to install a second, different aryl moiety on the same three-carbon linker [2]. This sequential approach is not feasible with 1,3-dibromopropane (statistical mixtures result) or 1,3-diiodopropane (both termini react simultaneously), establishing 1-bromo-3-iodopropane as the reagent of choice for constructing asymmetric C3-bridged architectures in drug discovery programs.

Electrosynthetic Cyclopropanation with Preserved Halogen Handle

Controlled-potential electrolysis of 1-bromo-3-iodopropane at a reticulated vitreous carbon cathode in DMF generates cyclopropane in >90% yield via intramolecular cyclization of the 3-haloprop-1-yl carbanion intermediate, with the reduction potential of -1.75 V vs. SCE specifically targeting the C-I bond [1]. Unlike symmetrical 1,3-dihalides, the cyclopropane product retains one bromine atom, providing a functional handle for subsequent derivatization (e.g., nucleophilic substitution, metal-halogen exchange, or further cross-coupling) [2]. This enables the synthesis of substituted cyclopropane derivatives—privileged motifs in agrochemical and pharmaceutical active ingredients—with greater synthetic economy than routes requiring de novo construction of the cyclopropane ring following linker attachment.

Photochemical Activation for Wavelength-Selective Bond Fission

Irradiation at 222 nm excites the n(Br) → σ*(C-Br) transition in 1-bromo-3-iodopropane, leading to C-Br bond fission with 80% selectivity over C-I fission (4:1 branching ratio) and a prompt dissociation anisotropy of β = 1.6 ± 0.4 [1]. This wavelength-dependent chemoselectivity complements thermal and electrochemical activation modes, offering a distinct orthogonal axis for reaction control in complex molecule synthesis. For applications requiring selective activation of the bromo terminus while preserving the iodo group for downstream transformations, 222 nm photolysis provides a tunable, externally gated activation method not available with any single-halogen analog [2].

Cold-Chain Dependent Synthesis Requiring Stabilized Bifunctional Alkylating Agents

For synthetic campaigns with extended timelines or multi-step protocols where intermediate isolation is required, the procurement of 1-bromo-3-iodopropane necessitates explicit planning for cold-chain storage (2-8°C) and protection from light to prevent iodine liberation and decomposition [1]. The copper chip-stabilized 98% purity grade provides consistent reactivity over storage periods exceeding 6 months when maintained under specified conditions [2]. Procurement managers must verify supplier adherence to these storage specifications during shipping and ensure receiving facilities have adequate refrigerated storage capacity before ordering, as thermal degradation compromises reaction stoichiometry and leads to irreproducible yields in sensitive alkylation or cross-coupling applications.

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